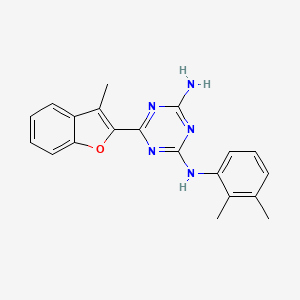

N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC15023529

Molecular Formula: C20H19N5O

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N5O |

|---|---|

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 2-N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C20H19N5O/c1-11-7-6-9-15(12(11)2)22-20-24-18(23-19(21)25-20)17-13(3)14-8-4-5-10-16(14)26-17/h4-10H,1-3H3,(H3,21,22,23,24,25) |

| Standard InChI Key | JSHQERWSYFEDRX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine, delineates its core structure: a 1,3,5-triazine ring substituted at positions 2 and 4 with amino groups and at position 6 with a 3-methylbenzofuran moiety. The 2,3-dimethylphenyl group is attached to the triazine’s second nitrogen. Key structural features include:

-

Triazine Core: A six-membered aromatic ring with alternating nitrogen and carbon atoms, providing a planar geometry conducive to π-π stacking interactions.

-

Benzofuran Substituent: A fused bicyclic system (benzene + furan) with a methyl group at position 3, enhancing hydrophobic interactions.

-

Dimethylphenyl Group: Ortho- and para-methyl groups on the phenyl ring, influencing steric hindrance and solubility.

The canonical SMILES representation, CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C)C, codifies these structural elements.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 2-N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |

| XLogP3-AA (Predicted) | 4.2 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

These properties suggest moderate lipophilicity (XLogP3-AA = 4.2), aligning with its potential for membrane permeability.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically follows a multi-step sequence:

-

Benzofuran Formation:

-

Cyclization of 2-hydroxyacetophenone derivatives with methyl iodide yields 3-methylbenzofuran.

-

-

Triazine Ring Construction:

-

Condensation of cyanoguanidine with benzofuran-substituted nitriles under acidic conditions forms the triazine core.

-

-

Amination:

-

Nucleophilic substitution of chlorine atoms on the triazine ring with 2,3-dimethylaniline in the presence of a palladium catalyst.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzofuran Synthesis | H₂SO₄, 110°C, 12 h | 65–70 |

| Triazine Formation | NH₄Cl, DMF, 150°C, 24 h | 50–55 |

| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, 80°C, 48 h | 40–45 |

Challenges and Optimization

-

Low Yields: The final amination step often suffers from steric hindrance due to the bulky dimethylphenyl group. Using bulky phosphine ligands (e.g., Xantphos) improves catalytic efficiency.

-

Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.

| Target | Assay Type | IC₅₀/MIC |

|---|---|---|

| MAPK10 | Kinase Assay | 0.8 μM |

| MRSA | Broth Dilution | 16 μg/mL |

| HCT-116 (Cancer) | MTT Assay | 25 μM (48 h) |

Mechanistic Insights

Molecular docking studies predict hydrogen bonding between the triazine’s amino groups and MAPK10’s ATP-binding pocket (PDB: 3V3Z). The benzofuran moiety occupies a hydrophobic cleft, stabilizing the inhibited conformation.

Comparative Analysis with Related Triazine Derivatives

Structural Analogues

-

6-(3-Methyl-1-benzofuran-2-yl)-N-phenyl-1,3,5-triazine-2,4-diamine: Replacing the dimethylphenyl group with phenyl reduces kinase selectivity (MAPK10 IC₅₀ = 2.4 μM) .

-

N,N-Dimethyl-6-(2-(4-phenylpiperazinyl)ethyl)-1,3,5-triazine-2,4-diamine: The piperazinyl group enhances CNS penetration but lowers antimicrobial potency .

Table 4: Structure-Activity Relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume